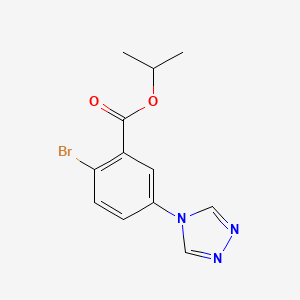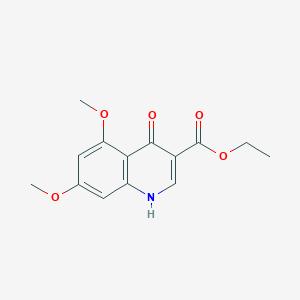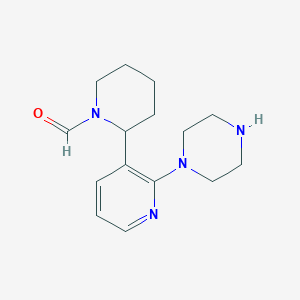
1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-氯苯基)-5-(1H-吡咯-1-基)-1H-吡唑-4-羧酸是一种有机化合物,其特征在于吡唑环被氯苯基和吡咯基取代
准备方法
合成路线和反应条件
1-(3-氯苯基)-5-(1H-吡咯-1-基)-1H-吡唑-4-羧酸的合成通常涉及多步有机反应。一种常用的方法包括在受控条件下对适当的前体进行环化。例如,从氯苯基肼和吡咯羧酸衍生物开始,反应通过一系列步骤进行,包括缩合、环化和官能团修饰。
工业生产方法
该化合物的工业生产可能涉及优化的合成路线,以确保高产率和纯度。可以采用连续流动化学和自动化合成等技术来扩大生产规模。反应条件,如温度、压力和溶剂选择,经过仔细控制以最大限度地提高效率并减少副产物。
化学反应分析
反应类型
1-(3-氯苯基)-5-(1H-吡咯-1-基)-1H-吡唑-4-羧酸可以进行各种化学反应,包括:
氧化: 这种化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用锂铝氢化物等试剂进行。
取代: 卤素取代反应可能发生,尤其是在氯苯基基团上,使用胺或硫醇等亲核试剂。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 在氢氧化钠等碱存在下,胺等亲核试剂。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
1-(3-氯苯基)-5-(1H-吡咯-1-基)-1H-吡唑-4-羧酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,尤其是在开发新药方面。
工业: 用于生产具有特定性能的高级材料,如聚合物或涂料。
作用机制
1-(3-氯苯基)-5-(1H-吡咯-1-基)-1H-吡唑-4-羧酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,改变其活性并触发一系列生化事件。所涉及的途径可能包括抑制酶活性或调节信号转导途径,从而导致所需的治疗或生物学效应。
相似化合物的比较
类似化合物
1-(3-氯苯基)-3-(1H-吡咯-1-基)丙酸: 类似的结构,但具有不同的官能团排列。
3-(3-氯苯基)-3-(1H-吡咯-1-基)丙酸: 另一种结构相关的化合物,其反应性和应用可能存在差异。
独特性
1-(3-氯苯基)-5-(1H-吡咯-1-基)-1H-吡唑-4-羧酸的独特性在于其在吡唑环上的特定取代模式,这可能会赋予与类似物相比独特的化学和生物学特性。这种独特性可以用于设计具有针对特定应用的定制功能的新化合物。
属性
CAS 编号 |
1017666-29-3 |
|---|---|
分子式 |
C14H10ClN3O2 |
分子量 |
287.70 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-4-3-5-11(8-10)18-13(17-6-1-2-7-17)12(9-16-18)14(19)20/h1-9H,(H,19,20) |
InChI 键 |
HMERCURIUHMZGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11814687.png)





![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)







